molecular formula C12H15NO2S B1437949 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol CAS No. 1042803-11-1

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

Cat. No.: B1437949
CAS No.: 1042803-11-1
M. Wt: 237.32 g/mol
InChI Key: OGFVOZVVLXTHOD-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol It is known for its unique structure, which includes a thiomorpholine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol typically involves the reaction of 2-methylphenol with thiomorpholine-4-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(thiomorpholine-4-carbonyl)phenol
  • 2-Methyl-6-(piperidine-4-carbonyl)phenol
  • 2-Methyl-6-(morpholine-4-carbonyl)phenol

Uniqueness

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-hydroxy-3-methylphenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-3-2-4-10(11(9)14)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVOZVVLXTHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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